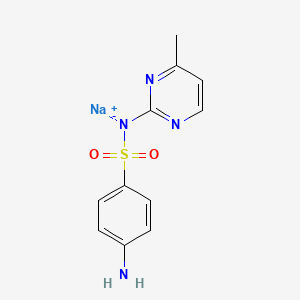

Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

127-58-2 |

|---|---|

Molecular Formula |

C11H12N4NaO2S |

Molecular Weight |

287.30 g/mol |

IUPAC Name |

sodium (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |

InChI Key |

XEAKUBSUGWQDRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Appearance |

White or light yellow crystalline powder |

Other CAS No. |

127-58-2 |

Pictograms |

Irritant |

Synonyms |

sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |

Origin of Product |

United States |

Mechanistic Investigations of Sulfamerazine Sodium S Biological Action

Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

The primary target of sulfamerazine (B1682647) sodium is dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria. patsnap.compatsnap.com Unlike bacteria, humans obtain folic acid from their diet, making this pathway an excellent target for selective toxicity. patsnap.compatsnap.com Sulfonamides, including sulfamerazine, function as competitive inhibitors of the DHPS enzyme. drugbank.comtoku-e.com

The antibacterial activity of sulfamerazine is rooted in its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. patsnap.comnih.gov This structural analogy allows sulfamerazine to compete directly with PABA for binding at the enzyme's active site. patsnap.comdrugbank.com DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govnih.gov When sulfamerazine occupies the PABA-binding pocket, it prevents the enzyme from utilizing its natural substrate, thereby blocking the synthesis of dihydropteroate. patsnap.commedchemexpress.com This action is a hallmark of competitive antagonism. nih.gov

The DHPS active site is located within a classic (α/β)8 triose phosphate (B84403) isomerase (TIM) barrel fold. biorxiv.org During catalysis, two conserved, flexible loops (Loop 1 and Loop 2) move to create a specific binding pocket for PABA and to coordinate a magnesium ion that facilitates the reaction. nih.govbiorxiv.orgproteopedia.org Sulfamerazine, by mimicking PABA, binds within this pocket. drugbank.combiorxiv.org Studies on DHPS from various bacteria have shown that the active site is a dynamic environment. nih.govproteopedia.org The binding of the sulfonamide drug obstructs the catalytic process, which proceeds via an SN1 reaction mechanism involving the formation of a pterin (B48896) carbocation intermediate after the pyrophosphate group is eliminated from DHPP. nih.govbiorxiv.org The presence of the bulkier sulfonamide molecule in the active site instead of PABA impedes the successful completion of this reaction. patsnap.com

| Enzyme Property | Description | Reference |

| Target Enzyme | Dihydropteroate Synthase (DHPS) | patsnap.com, drugbank.com, patsnap.com |

| Natural Substrate | Para-Aminobenzoic Acid (PABA) | patsnap.com, nih.gov |

| Mechanism | Competitive Inhibition | drugbank.com, toku-e.com |

| Enzyme Fold | (α/β)8 TIM Barrel | biorxiv.org |

| Key Active Site Features | Flexible Loop 1 and Loop 2 | nih.gov, proteopedia.org |

Impact on Bacterial Folic Acid Biosynthesis Pathway

By inhibiting DHPS, sulfamerazine triggers a cascade of metabolic disruptions, effectively shutting down the folic acid biosynthesis pathway. This pathway is indispensable for the production of essential precursors for cellular replication. patsnap.com

The inhibition of DHPS directly prevents the formation of 7,8-dihydropteroate. patsnap.comnih.gov This molecule is the immediate precursor to dihydrofolic acid (dihydrofolate). drugbank.compatsnap.com Consequently, the blockage of DHPS activity by sulfamerazine leads to a sharp decline in the intracellular pool of dihydrofolic acid. patsnap.comdrugbank.com

Dihydrofolic acid must be converted to tetrahydrofolic acid (THF), the biologically active form of folate, by the enzyme dihydrofolate reductase. patsnap.comyoutube.com THF is a crucial cofactor that donates one-carbon units for the synthesis of various essential compounds, including purines (adenine and guanine) and thymidine (B127349), a pyrimidine (B1678525). patsnap.compatsnap.comyoutube.com These molecules are the fundamental building blocks of nucleotides, which are required for the synthesis of both Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). patsnap.comfrontiersin.org The depletion of the THF pool due to sulfamerazine's action starves the bacteria of the necessary components for DNA replication and repair, ultimately halting the synthesis of new genetic material. drugbank.comresearchgate.netnih.gov

| Inhibited Step | Consequence | Reference |

| Dihydropteroate Synthase (DHPS) Activity | Decreased 7,8-dihydropteroate synthesis | patsnap.com, nih.gov |

| Dihydrofolic Acid Synthesis | Depletion of dihydrofolate pool | patsnap.com, drugbank.com |

| Tetrahydrofolic Acid (THF) Formation | Insufficient cofactors for nucleotide synthesis | patsnap.com, patsnap.com |

| Purine & Thymidine Synthesis | Lack of essential DNA building blocks | patsnap.com, youtube.com |

| DNA and RNA Synthesis | Cessation of genetic material replication | drugbank.com, nih.gov |

Bacteriostatic Action and Cellular Consequences in Target Microorganisms

The primary outcome of inhibiting the folic acid pathway is the cessation of bacterial growth and multiplication. uobabylon.edu.iq Sulfamerazine does not directly kill the bacterial cells but rather prevents them from proliferating, an effect known as bacteriostatic action. patsnap.comdrugbank.com By arresting bacterial division, the drug allows the host's own immune system to gain the upper hand and clear the infection more effectively. patsnap.compatsnap.com The cellular consequences for the target microorganisms are profound; unable to synthesize new DNA, the bacteria cannot divide or repair cellular damage, leading to a halt in the progression of the infection. nih.govtaylorandfrancis.com

Broader Enzyme Inhibition Profiles of Sulfamerazine Sodium

Beyond its primary target, dihydropteroate synthase, Sulfamerazine sodium, like other sulfonamides, has been investigated for its potential to inhibit other enzymes. A notable area of this research is its interaction with carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. nih.govnih.gov

Sulfamerazine sodium has been shown to exhibit inhibitory activity against carbonic anhydrases. While its primary antibacterial action is not attributed to this inhibition, understanding these off-target interactions is crucial for a comprehensive pharmacological profile. Research into the inhibition of various carbonic anhydrase isoforms is an active area of study for sulfonamides. nih.govmdpi.com

Studies on a mammalian carbonic anhydrase, specifically bovine cytosolic carbonic anhydrase isozyme II (bCA II), have provided insights into the inhibitory potential of sulfamerazine. In one such study, sulfamerazine was found to be a relatively weak inhibitor of bCA II. nih.govnih.gov The inhibitory activity of sulfamerazine and other related sulfa drugs against bCA II is detailed in the table below.

Table 1: Inhibition of Bovine Cytosolic Carbonic Anhydrase Isozyme II (bCA II) by Sulfamerazine and Other Sulfa Drugs

| Compound | % Inhibition of bCA II (at 0.5 mM) |

| Sulfamerazine | 19.6 ± 0.2 |

| Sulfaquinoxaline | 51.8 ± 0.6 |

| Sulfadiazine (B1682646) | 31.2 ± 0.5 |

| Sulfadimidine | 41.7 ± 1.2 |

| Sulfachloropyrazine | 42.4 ± 0.7 |

| Data from a study evaluating the carbonic anhydrase inhibition activity of various sulfa drugs. nih.gov |

The data indicates that while sulfamerazine does interact with this mammalian carbonic anhydrase, its inhibitory effect is modest compared to other sulfonamides like sulfaquinoxaline. nih.gov The structural differences between bacterial and mammalian carbonic anhydrases present an opportunity for developing selective inhibitors, a strategy being explored to design novel antibacterial agents. mdpi.com

Mechanisms of Selective Toxicity in Prokaryotic Systems Compared to Eukaryotic Cells (e.g., Fish and Mammalian Cells)

The clinical efficacy of Sulfamerazine sodium as an antibacterial agent is rooted in its selective toxicity, meaning it is significantly more harmful to bacteria than to host organisms like fish and mammals. This selectivity is primarily due to fundamental differences in a critical metabolic pathway. drugbank.comnih.gov

The primary mechanism of action for sulfamerazine is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). drugbank.com This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking DHPS, sulfamerazine effectively halts the production of these essential building blocks, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. nih.gov

The basis for selective toxicity lies in the fact that most bacteria must synthesize their own folic acid de novo. nih.gov In contrast, eukaryotic organisms, including fish and mammals, lack the enzymatic machinery for folic acid synthesis. Instead, they obtain this essential vitamin from their diet. nih.gov Therefore, inhibiting the folic acid synthesis pathway with sulfamerazine has a profound effect on bacteria while leaving the host cells largely unaffected.

While high doses of some sulfonamides have been associated with toxic effects in rodents, these are often linked to mechanisms not operative in humans, such as goitrogenic activity leading to thyroid tumors. nih.govresearchgate.net Studies on the toxicity of sulfonamides in aquatic life, such as fish, have been conducted to understand their environmental impact. mdpi.com However, the fundamental difference in the folic acid metabolic pathway remains the cornerstone of sulfamerazine's selective action against bacteria.

Antimicrobial Spectrum and Efficacy Studies of Sulfamerazine Sodium

Broad-Spectrum Activity against Bacterial Pathogens

Sulfamerazine (B1682647) sodium has demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria, making it a versatile tool in combating bacterial infections. researchgate.net It has been historically utilized for treating infections of the urinary tract, respiratory system, and gastrointestinal tract. researchgate.net

Efficacy against Gram-Positive Bacterial Strains

Sulfamerazine sodium shows activity against several Gram-positive bacteria. While extensive contemporary data on specific Minimum Inhibitory Concentrations (MICs) for many strains are limited, historical use and some in vitro studies provide insight into its effectiveness. For instance, it has been used against infections caused by Staphylococcus aureus and Streptococcus species. nih.govnih.gov Research on related sulfonamides has shown that while some staphylococci may exhibit resistance, others remain susceptible. For example, in a study on various sulfonamide derivatives, some compounds showed strong antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

In vitro studies have provided some specific data on the susceptibility of certain anaerobic Gram-positive bacteria to sulfamerazine.

Table 1: In Vitro Efficacy of Sulfamerazine against Selected Gram-Positive Anaerobic Bacteria

| Bacterial Species/Group | MIC50 (µg/mL) |

|---|---|

| Clostridium sp. | 1.6 |

| Anaerobic cocci | 12.5 |

| Non-spore-forming, gram-positive rods | 6.4 |

Source: Inxight Drugs oup.comcabi.org

It is important to note that resistance in Gram-positive bacteria, such as Streptococcus pyogenes, can occur through alterations in the chromosomal dihydropteroate (B1496061) synthase. nih.gov

Efficacy against Gram-Negative Bacterial Strains

Sulfamerazine sodium is also effective against a variety of Gram-negative bacteria. It has been shown to be active against common pathogens such as Escherichia coli and Salmonella species. nih.gov Its utility extends to veterinary medicine, where it has been used to combat infections caused by organisms like Pasteurella multocida.

Data from in vitro studies on anaerobic Gram-negative bacteria indicate varying levels of susceptibility.

Table 2: In Vitro Efficacy of Sulfamerazine against Selected Gram-Negative Anaerobic Bacteria

| Bacterial Species/Group | MIC50 (µg/mL) |

|---|---|

| Bacteroides fragilis group | >50 |

| Bacteroides sp. | 6.4 |

| Fusobacterium sp. | 3.2 |

Source: Inxight Drugs oup.comcabi.org

Studies on specific veterinary pathogens like Ornithobacterium rhinotracheale have shown that while some isolates may be susceptible, there is a trend towards antimicrobial drug resistance. oup.com

Susceptibility Profiles of Specific Bacterial Genera and Species

The susceptibility of different bacterial genera and species to sulfamerazine sodium can vary significantly. For example, while it can be effective against many common enteric bacteria, some species exhibit high levels of intrinsic or acquired resistance.

Escherichia coli and Salmonella spp. : Sulfonamides, including sulfamerazine, have been used to treat infections caused by these enteric pathogens. nih.govmdpi.com However, resistance is widespread, often mediated by the acquisition of sul genes on plasmids. nih.gov Studies on E. coli have shown that strains with a specific resistance pattern to streptomycin, sulfadiazine (B1682646), and tetracycline (B611298) can have a selective advantage in certain environments. researchgate.net

Pasteurella multocida : This bacterium, a significant pathogen in livestock, has shown susceptibility to sulfonamides. However, resistance has been reported and can be associated with mobile genetic elements. iranjournals.irmdpi.commdpi.com

Ornithobacterium rhinotracheale : In vitro susceptibility testing of this avian pathogen has revealed variable susceptibility to sulfamerazine, with many isolates showing high MIC values, indicating a trend towards resistance. oup.comresearchgate.net

Antimicrobial Activity against Protozoan Parasites (e.g., Coccidia)

Sulfamerazine sodium demonstrates significant activity against certain protozoan parasites, most notably Coccidia of the genus Eimeria, which are a major cause of economic loss in the poultry industry. cabi.orgnih.govresearchgate.net

The drug acts primarily on the second-generation schizonts of the Eimeria life cycle, which is advantageous for treating established infections. nih.govnih.gov It has a broad spectrum of activity against various Eimeria species, including those affecting different parts of the intestine. nih.govcabi.org Studies have shown its efficacy against species like Eimeria tenella, E. necatrix, E. acervulina, and E. maxima. cabi.orgnih.gov In studies on chukar partridges, sulfamethazine (B1682506) (a related sulfonamide) demonstrated complete coccidiostatic activity, preventing mortality and minimizing morbidity. researchgate.net

There is also evidence to suggest that sulfonamides, including sulfadiazine (a closely related compound), are effective against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov In murine models, sulfachloropyrazine-sodium, another sulfonamide, has shown significant therapeutic effects against acute toxoplasmosis. nih.gov

Limitations of Sulfamerazine Sodium's Antimicrobial Spectrum

Despite its broad spectrum, the efficacy of sulfamerazine sodium is limited by both intrinsic and acquired resistance in various microorganisms.

Intrinsic Resistance : Some bacteria are naturally resistant to sulfonamides. A notable example is Pseudomonas aeruginosa , which exhibits a high level of intrinsic resistance due to low outer membrane permeability and the presence of multidrug efflux pumps. researchgate.netoup.comresearchgate.netgsconlinepress.comEnterococcus species also demonstrate intrinsic resistance, as they can utilize pre-formed folic acid from their environment, bypassing the metabolic block imposed by sulfonamides. oup.comnih.govnih.govnih.govresearchgate.net

Acquired Resistance : The development of acquired resistance is a major limitation to the clinical utility of sulfamerazine sodium. The primary mechanism of acquired resistance is the acquisition of alternative genes (sul1, sul2, sul3) that code for a drug-resistant variant of the target enzyme, dihydropteroate synthase. researchgate.netresearchgate.netscholarsportal.info These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. researchgate.net Another mechanism involves mutations in the chromosomal folP gene, which encodes the DHPS enzyme, leading to reduced binding affinity for sulfonamides. scholarsportal.info Increased production of the natural substrate, para-aminobenzoic acid (PABA), can also outcompete the drug, leading to resistance. oup.com

The widespread use of sulfonamides in both human and veterinary medicine has contributed to the selection and dissemination of resistant strains, limiting the empirical use of sulfamerazine sodium for many infections. nih.govresearchgate.netomicsonline.orgnih.gov

Pharmacokinetic and Metabolic Research of Sulfamerazine Sodium

Absorption and Distribution Kinetics

The movement of sulfamerazine (B1682647) sodium into and throughout the body is governed by several key kinetic processes, including its absorption from the gastrointestinal tract, distribution into various tissues, and binding to plasma proteins.

Gastrointestinal Absorption Characteristics and Bioavailability

Sulfamerazine sodium is generally characterized by rapid absorption following oral administration. nih.gov The absorption process is influenced by the physicochemical properties of the compound and the physiological environment of the gastrointestinal tract. While the precise mechanisms of absorption are not extensively detailed in the provided research, it is understood that for most drugs, the upper portion of thesmall intestine serves as the optimal site for absorption due to its immense surface area. oup.com The process is typically passive, driven by the concentration gradient between the gastrointestinal lumen and the blood. oup.com

The bioavailability of sulfamerazine, which represents the fraction of an administered dose that reaches systemic circulation, has been quantified in several animal species. In ewe lambs, sulfamerazine administered in a solution was found to be relatively well-absorbed, with a bioavailability of approximately 81%. nih.govmedchemexpress.com The absorption half-life in these animals was approximately 1.60 hours. nih.govmedchemexpress.com In cattle, the bioavailability following oral administration of a sulfamerazine solution was determined to be 68%.

It has been noted that in neonatal lambs, the absorption rate may be defective in the first few weeks after birth, suggesting an age-dependent maturation of the absorption process. nih.gov

Table 1: Bioavailability of Oral Sulfamerazine in Various Species

| Species | Bioavailability (%) | Absorption Half-life (t½) |

|---|---|---|

| Ewe Lambs | ~81% | 1.60 hours |

| Cattle | 68% | Not specified |

Systemic Distribution and Tissue Compartmentation Studies

Once absorbed into the bloodstream, sulfamerazine distributes into various tissues and body fluids. The disposition of the drug in the body can be described by a two-compartment pharmacokinetic model, as observed in studies with ewe lambs and cattle. nih.govmedchemexpress.com

Research in cattle has shown that sulfamerazine distributes to several tissues, with concentrations varying by organ. The highest concentrations are typically found in the kidney, followed in decreasing order by the liver, heart, and skeletal muscle. This pattern of distribution is critical for understanding the drug's efficacy at different sites of infection and for residue analysis in food-producing animals. Quantitative whole-body autoradiography (QWBA) is a common technique used to obtain comprehensive data on the tissue distribution of drug-related material.

Plasma Protein Binding Dynamics

The extent to which sulfamerazine binds to plasma proteins, primarily albumin, is a significant pharmacokinetic parameter. This binding is reversible and influences the drug's distribution and elimination, as only the unbound (free) fraction is available to exert its pharmacological effect and to be cleared from the body.

Biotransformation Pathways and Metabolite Identification

Sulfamerazine undergoes metabolic transformation in the body, primarily through acetylation and hydroxylation, leading to the formation of various metabolites that are then excreted.

N-Acetylation Metabolic Pathways and Metabolite Characterization (e.g., Acetylsulfamerazine)

The most prominent metabolic pathway for sulfamerazine is N-acetylation. This process is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which transfers an acetyl group to the N4-amino group of the sulfamerazine molecule, forming N4-acetylsulfamerazine. This metabolite is a major component of the total drug excreted in urine. nih.gov

The activity of the NAT2 enzyme is subject to a well-known genetic polymorphism, which divides populations into different acetylator phenotypes: slow, intermediate, and rapid acetylators. This genetic variation leads to significant inter-individual differences in the rate and extent of sulfamerazine metabolism. Slow acetylators metabolize the drug at a slower rate, leading to a longer elimination half-life, whereas fast acetylators clear the drug more quickly. The characterization of N4-acetylsulfamerazine has been confirmed through various analytical techniques, including crystallography, which elucidates its molecular structure.

Table 2: Acetylator Phenotype and Sulfamerazine Metabolism

| Phenotype | Metabolic Rate | Implication |

|---|---|---|

| Slow Acetylator | Slower N-acetylation | Longer drug half-life, potential for drug accumulation |

| Fast Acetylator | Faster N-acetylation | Shorter drug half-life, rapid clearance |

In Vitro Hepatic Metabolism Studies (e.g., Microsomal Assays, Hepatocyte Models)

In vitro hepatic metabolism studies are crucial for elucidating the metabolic pathways of xenobiotics like sulfamerazine sodium. These studies often employ subcellular fractions, such as microsomes, or whole-cell systems like hepatocytes, to model the metabolic processes that occur in the liver.

Microsomal Assays: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Microsomal assays are widely used to investigate the phase I metabolism of drugs.

Research on the in vitro effects of sulfamerazine on rat hepatic microsomes has provided significant insights. In one study, sulfamerazine administration to rats led to notable changes in microsomal components. At a dose of 100 mg/kg, sulfamerazine caused a significant decrease in the levels of cytochrome P-450 and cytochrome b5. jbsd.in The study also measured the activities of key drug-metabolizing enzymes. A significant reduction in the activity of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase was observed at the 100 mg/kg dose level. jbsd.in Further investigation into the mechanism of inhibition revealed that sulfamerazine acts as an uncompetitive inhibitor of aminopyrine N-demethylase in vitro, with an inhibition constant (Ki) of 3.0 mM. jbsd.in

These findings from microsomal assays indicate that sulfamerazine can directly interact with and modulate the activity of hepatic drug-metabolizing enzymes.

Hepatocyte Models: While specific studies focusing solely on sulfamerazine sodium in hepatocyte models were not prevalent in the reviewed literature, hepatocyte cultures are a standard tool for studying drug metabolism. These models, which use primary cultured liver cells, offer a more complete picture of metabolism than microsomes as they contain a full complement of phase I and phase II enzymes, as well as the necessary cofactors. They are particularly useful for studying induction and inhibition of enzymes and for identifying a broader range of metabolites. For other sulfonamides like sulfadimidine, studies using cultured rat hepatocytes have been instrumental in examining metabolic pathways like acetylation and hydroxylation. who.int Given the structural similarity, it is inferred that hepatocyte models would be equally valuable for a comprehensive understanding of sulfamerazine metabolism.

Role of Drug-Metabolizing Enzymes and Isoenzymes (e.g., Cytochrome P450 Induction, N-Acetyltransferase)

The biotransformation of sulfamerazine is primarily governed by two major enzyme systems: the Cytochrome P450 (CYP450) monooxygenases and the N-acetyltransferases (NATs).

N-Acetyltransferase (NAT): Acetylation is a major metabolic pathway for sulfamerazine. nih.govscispace.com The enzyme responsible for this phase II conjugation reaction is N-acetyltransferase. The primary metabolite formed through this pathway is N4-acetylsulfamerazine. scispace.comresearchgate.netnih.gov This metabolite is generally less active than the parent compound and exhibits different excretion characteristics. The rate of acetylation can vary between individuals and species, leading to classifications of "fast" and "slow" acetylators, which can impact the drug's efficacy and potential for adverse effects. nih.govnih.gov The N-acetyltransferase 2 (NAT2) enzyme is specifically implicated in the acetylation of numerous sulfonamide drugs. nih.govmdpi.com Genetic variations (polymorphisms) in the NAT2 gene can lead to these different acetylator phenotypes. nih.govclinpgx.org

Cytochrome P450 (CYP450) Induction and Inhibition: The CYP450 enzyme system is involved in the phase I metabolism of many drugs, including sulfonamides. While N-acetylation is a primary route, hydroxylation via CYP450 enzymes is also a significant pathway. who.intnih.gov Studies on sulfamethazine (B1682506), a closely related sulfonamide, show that it is a substrate for the mixed-function oxidase system, and its effect (induction or inhibition) can depend on the dose, age, and sex of the animal. nih.gov

Research indicates that sulfamerazine itself can inhibit CYP450 enzymes. In vitro studies using rat liver microsomes demonstrated that sulfamerazine inhibits aminopyrine N-demethylase, a marker of CYP activity. jbsd.in Predictive models based on the chemical structure of sulfamerazine suggest it is not a significant substrate or inhibitor for major human CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 at typical concentrations. drugbank.com However, experimental studies have shown that some sulfonamides and their metabolites can interact with these enzymes. For instance, in horses, methyl substitution on the pyrimidine (B1678525) ring, as seen in sulfamerazine, was found to increase hydroxylation of the parent drug. nih.gov

Elimination Kinetics and Excretion Mechanisms

The elimination of sulfamerazine sodium from the body involves metabolic conversion and subsequent excretion of the parent drug and its metabolites, primarily through the kidneys.

Renal Excretion of Parent Compound and Metabolites

The kidneys are the principal route for the excretion of sulfamerazine and its metabolites. researchgate.netnih.gov The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. Studies in humans have shown that sulfamerazine has a very low renal plasma clearance rate, indicating that it is extensively reabsorbed by the renal tubules. scispace.com On average, about 85% of the filtered sulfamerazine is reabsorbed. scispace.com

In contrast, its primary metabolite, N4-acetylsulfamerazine, is handled very differently by the kidneys. This acetylated form is actively excreted by the renal tubular cells rather than being reabsorbed. scispace.com This results in a much higher renal clearance for the metabolite compared to the parent drug. The addition of a methyl group to form sulfamerazine from sulfadiazine (B1682646) is what leads to this high degree of renal tubular reabsorption and thus a low rate of excretion for the parent compound. scispace.com In horses, the 5-hydroxypyrimidine (B18772) derivative, another metabolite, is also efficiently eliminated via the kidneys, often in a glucuronidated form. nih.gov Metabolism, therefore, facilitates the elimination of sulfamerazine by converting it into compounds with higher renal clearance values. nih.govmadbarn.com

Determination of Biological Half-Life

The biological half-life (t½) is a key pharmacokinetic parameter representing the time it takes for the concentration of a drug in the body to be reduced by half. The half-life of sulfamerazine varies significantly across different animal species.

Studies have determined the elimination half-life of sulfamerazine in several species:

Cattle: In healthy calves, the elimination half-life has been reported as approximately 7.08 hours. nih.gov However, in cattle with severe diarrhea and associated kidney dysfunction, the half-life was significantly prolonged to 11.39 hours. nih.gov Another study in cattle reported a biological half-life of 6.2 hours. researchgate.net

Sheep: In ewe lambs, the biological half-life of sulfamerazine was determined to be 6.6 hours. nih.gov

Hens: The half-life of sulfamerazine in hens has been established in comparative studies, forming a basis for dosage calculations in poultry. nih.gov

These variations underscore the importance of species-specific pharmacokinetic data.

Table 1: Biological Half-Life of Sulfamerazine in Various Animal Species

| Animal Species | Biological Half-Life (t½) in hours | Reference |

|---|---|---|

| Cattle (Healthy Calves) | 7.08 ± 1.25 | nih.gov |

| Cattle (Severe Diarrhea) | 11.39 ± 2.11 | nih.gov |

| Cattle | 6.2 | researchgate.net |

| Sheep (Ewe Lambs) | 6.6 | nih.gov |

Pharmacokinetic Modeling Approaches (e.g., One- and Two-Compartment Models)

Pharmacokinetic models are mathematical concepts used to describe the concentration of a drug in the body over time. The disposition of sulfamerazine has been successfully described using both one- and two-compartment models.

One-Compartment Model: In some cases, particularly when looking at elimination, a one-compartment model can be assumed. nih.gov This model treats the entire body as a single, uniform compartment. The elimination of drug residues is often calculated based on the principles of this model.

Two-Compartment Model: More frequently, the pharmacokinetics of sulfamerazine are best described by a two-compartment model. researchgate.netnih.gov This model divides the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). The drug is administered into and eliminated from the central compartment, and it distributes to and from the peripheral compartment. This model was used to analyze plasma and urine data from both cattle and ewe lambs, providing a comprehensive description of the drug's disposition, including its distribution and elimination phases. researchgate.netnih.gov For the closely related sulfamethazine, a two-compartment model was also found to best describe its plasma concentration-time curve in pigs. nih.gov

Comparative Pharmacokinetic Analyses across Diverse Animal Species (e.g., Cattle, Chickens, Swine)

The pharmacokinetic profile of sulfamerazine exhibits considerable variation among different animal species, which is critical for its effective and safe use in veterinary medicine.

Cattle: In cattle, sulfamerazine is eliminated with a biological half-life of approximately 6.2 to 7.1 hours. researchgate.netnih.gov It is primarily cleared through a combination of renal excretion of the unchanged drug and metabolism to acetylsulfamerazine. researchgate.net The disposition in cattle is well-described by a two-compartment pharmacokinetic model. researchgate.net Disease states can significantly alter its pharmacokinetics; for instance, severe diarrhea in calves can increase the elimination half-life to over 11 hours. nih.gov

Chickens: Pharmacokinetic studies in hens have been conducted to establish key parameters like elimination half-life. nih.gov This data is essential for determining appropriate therapeutic regimens in poultry. nih.gov Good absorption and a relatively long elimination half-life for sulfonamides are generally observed in chickens, leading to high plasma concentrations. nih.gov

Swine: While specific data for sulfamerazine in swine is less detailed in the provided context, extensive research exists for the structurally similar sulfamethazine. In pigs, sulfamethazine's pharmacokinetics are described by a multi-compartment model, with an elimination half-life of around 16.9 hours. nih.gov Given the similarities in the sulfonamide class, it is likely that sulfamerazine also undergoes significant metabolism and renal excretion in swine, although the specific parameters would differ. nih.govresearchgate.net

These inter-species differences in half-life, metabolism, and excretion are influenced by physiological factors such as renal function, metabolic rate, and the activity of drug-metabolizing enzymes like N-acetyltransferase. uni-osnabrueck.de

Table 2: Comparative Pharmacokinetic Parameters of Sulfamerazine and Related Sulfonamides Across Species

| Species | Drug | Elimination Half-Life (t½) in hours | Primary Pharmacokinetic Model | Key Metabolites | Reference |

|---|---|---|---|---|---|

| Cattle | Sulfamerazine | 6.2 - 7.1 | Two-Compartment | Acetylsulfamerazine | researchgate.netnih.gov |

| Sheep | Sulfamerazine | 6.6 | Two-Compartment | Acetylsulfamerazine, Polar Conjugates | nih.gov |

| Horses | Sulfamerazine | Not Specified | Not Specified | 5-hydroxypyrimidine derivative, N4-acetyl derivative | nih.govmadbarn.com |

| Chickens | Sulfamerazine | Not Specified | Not Specified | Acetylated metabolites | nih.gov |

| Swine | Sulfamethazine | 16.9 | Two-Compartment / Multi-Compartment | N4-acetylsulfamethazine | nih.gov |

Disposition and Depletion Studies for Residue Analysis in Food-Producing Animals

The study of sulfamerazine sodium's disposition and depletion in food-producing animals is crucial for ensuring food safety. These studies determine the time required for drug residues in edible tissues to decrease to levels that are considered safe for human consumption, a period known as the withdrawal time. Research in this area focuses on analyzing the concentration of the parent drug and its metabolites in various tissues like muscle, liver, kidney, and fat at different time points after administration.

While extensive data exists for many sulfonamides, detailed public information specifically on the residue depletion of sulfamerazine sodium in various food-producing animals is limited. Much of the available research groups sulfamerazine with other sulfonamides or provides qualitative rather than quantitative time-course data. However, some studies offer insights into its behavior in certain species.

Cattle and Sheep:

Research in ruminants has provided some specific data on sulfamerazine depletion. In a study involving heifers and adult sheep administered sulfamerazine orally for five days at a dose of 50 mg/kg body weight, tissue samples were analyzed after withdrawal. By 7 or 8 days after the cessation of treatment, no residual amounts of the sulfonamide were detected in most samples. However, a notable exception was found in one heifer, which showed a residue level of 0.15 mg/kg in a muscle biopsy and in the kidney documentsdelivered.com. This finding highlights the importance of the kidney as a key tissue for monitoring sulfonamide residues.

Pharmacokinetic studies in pigs have shown that sulfamerazine has a mean elimination half-life of 4.3 hours capes.gov.br. While this provides an indication of how quickly the drug is cleared from the plasma, it does not directly provide tissue residue concentrations.

Table 1: Sulfamerazine Residue Depletion in Cattle and Sheep

| Animal | Tissue | Time Post-Treatment | Residue Concentration (mg/kg) | Citation |

|---|---|---|---|---|

| Heifer | Muscle | 7-8 days | Not Detected* | documentsdelivered.com |

| Heifer | Kidney | 7-8 days | Not Detected* | documentsdelivered.com |

| Heifer | Muscle (biopsy) | 5-6 days | 0.15 | documentsdelivered.com |

| Heifer | Kidney | 7-8 days | 0.15 (in one animal) | documentsdelivered.com |

| Sheep | Organs & Muscle | 7-8 days | Not Detected | documentsdelivered.com |

*Except for one animal.

Swine, Poultry, and Fish:

Specific and detailed residue depletion studies for sulfamerazine sodium in swine, poultry, and fish are not widely available in the reviewed literature. Most studies on sulfonamide residues in these species focus on more commonly used compounds like sulfamethazine or sulfadiazine nih.govnih.govnih.govmdpi.comnih.gov. Regulatory bodies often establish maximum residue limits (MRLs) for the entire class of sulfonamides in edible tissues, rather than for each individual compound europa.eu. For instance, the European Union has set an MRL for the combined total residues of all substances within the sulfonamide group at 100 µg/kg for muscle in fin fish nih.gov.

The lack of extensive, publicly available, quantitative depletion data for sulfamerazine sodium in these species underscores a gap in the scientific literature. Such studies are essential for establishing precise withdrawal periods and ensuring consumer safety.

Research on Antimicrobial Resistance to Sulfamerazine Sodium

Molecular Mechanisms of Bacterial Resistance to Sulfonamides

Resistance to sulfonamides can arise through several distinct molecular pathways. The most common mechanisms involve mutations in the gene encoding the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of alternative, resistant forms of this enzyme via horizontal gene transfer. biorxiv.orgnih.govfrontiersin.org

Sulfonamides function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.govfrontiersin.org This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.gov Resistance emerges when alterations to the DHPS enzyme reduce its affinity for sulfonamides, thereby allowing the folate synthesis pathway to continue functioning despite the presence of the drug. frontiersin.org These modifications are the result of specific genetic changes.

The gene responsible for encoding the DHPS enzyme is the chromosomal folP gene. frontiersin.orgnih.gov Mutations within this gene can lead to amino acid substitutions in the DHPS enzyme, which in turn confer resistance. nih.gov These mutations provide a trade-off, decreasing the enzyme's affinity for sulfonamides while attempting to maintain sufficient affinity for its natural substrate, pABA. frontiersin.org The accumulation of multiple point mutations in the folP gene is often associated with higher levels of resistance. nih.gov

Research has identified various resistance-conferring mutations in the folP gene across different bacterial species. For instance, in Neisseria meningitidis, substitutions such as Phe31-Leu and Gly194-Cys have been linked to resistance. nih.gov In Streptococcus mutans, a combination of three specific mutations (A37V, N172D, and R193Q) was found to confer substantial resistance to sulfamethoxazole (B1682508). researchgate.net Similarly, studies on Staphylococcus aureus have identified mutations like F17L, S18L, and T51M that directly lead to sulfonamide resistance by sterically hindering the binding of the drug without preventing pABA from accessing the active site. frontiersin.org However, it has been noted that resistance conferred by chromosomal folP mutations alone may be less potent than resistance acquired via plasmids. nih.govresearchgate.net

A more widespread and highly effective mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids, that carry alternative DHPS-encoding genes, primarily sul1 and sul2. nih.govnih.gov These genes encode highly divergent DHPS enzymes (Sul1, Sul2) that are intrinsically insensitive to sulfonamides. biorxiv.orgnih.govspringernature.com The transfer of these genes between bacteria facilitates the rapid spread of high-level resistance. biorxiv.orgbrieflands.com

The Sul enzymes achieve resistance through significant structural reorganization of their pABA-binding region compared to the native DHPS enzyme. researchgate.netnih.gov A key feature identified in Sul enzymes is the insertion of a Phe-Gly amino acid sequence. biorxiv.orgnih.gov This insertion effectively blocks the binding of bulkier sulfonamide molecules while still permitting the smaller, natural substrate (pABA) to bind, thus allowing folate synthesis to proceed uninhibited. researchgate.netbiorxiv.org This mechanism confers broad resistance to a range of sulfonamide drugs. biorxiv.org

The sul1 gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are mobile genetic elements known for capturing and expressing various resistance gene cassettes. nih.govnih.govnih.gov The sul2 gene is often located on small, non-conjugative or large, transmissible plasmids. nih.govnih.gov

Beyond modifications to the direct target enzyme, bacteria can develop resistance by altering their metabolic processes to bypass the drug's inhibitory effects. One such mechanism involves increasing the intracellular concentration of pABA, the natural substrate that sulfonamides compete with. frontiersin.org By overproducing pABA, the bacteria can outcompete the inhibitor at the DHPS active site.

Another adaptive strategy involves metabolic rewiring to compensate for the drug-induced blockade of the folate pathway. nih.gov Bacteria may activate alternative metabolic circuits, such as increasing the uptake of exogenous folate pathway products like purines and thymidine (B127349) from their environment. nih.gov This circumvents the need for de novo synthesis, rendering the inhibition of DHPS less effective. Studies have shown that metabolic mutations can create specific bottlenecks in their associated pathways, which contributes to reduced antibiotic susceptibility. nih.gov

Efflux pumps are transmembrane proteins that actively transport a wide array of toxic substances, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism prevents the drug from reaching its intracellular target and accumulating to an effective concentration. researchgate.net While overexpression of efflux pumps often contributes to low-level resistance, it can provide a survival advantage that allows bacteria to acquire secondary, high-level resistance mutations. mdpi.com

Several major families of efflux pumps are associated with multidrug resistance in bacteria, including the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS). mdpi.com The genes encoding these pumps can be located on the chromosome or on mobile genetic elements like plasmids. frontiersin.org In the context of sulfonamide resistance, the sul1 gene, often found on class 1 integrons, is frequently linked with the qacEΔ1 gene, which codes for an efflux pump that expels quaternary ammonium (B1175870) compounds. frontiersin.org This co-location facilitates the co-selection of resistance to both antibiotics and disinfectants. frontiersin.org

Target Enzyme Modification (Dihydropteroate Synthase Mutations)

Molecular Epidemiology and Prevalence of Resistance Genes

The dissemination of sulfonamide resistance is largely driven by the horizontal transfer of sul genes. rupahealth.com The prevalence of sul1 and sul2 varies significantly depending on the bacterial species, geographical location, and environmental context (e.g., clinical vs. agricultural). nih.govplos.org

Studies have documented the widespread presence of these genes globally. In Portuguese Salmonella isolates, sul1 was the most frequent resistance gene (76%), followed by sul2 (37%). nih.gov In contrast, some studies on uropathogenic E. coli in Europe and Iran have reported a higher prevalence of sul2 compared to sul1. brieflands.comnih.gov Research in Vietnam on isolates from wastewater and shrimp ponds found sul1 was the most prevalent gene, followed by sul2. researchgate.net

In agricultural settings, the use of manure from animals treated with antibiotics contributes to the reservoir of resistance genes in the soil. nih.govplos.org A study in the United Kingdom found that among bacterial isolates from manured soils, 23% carried only sul1 and 18% carried only sul2. nih.gov A similar study in China found that the frequency distribution in isolates from manured soil was sul2 > sul1 > sul3. plos.org The high prevalence of sul genes in diverse environments, from clinical pathogens to soil bacteria, highlights their successful dissemination and persistence. nih.govfrontiersin.org

Table 1: Prevalence of sul1 and sul2 Resistance Genes in Various Studies

Table 2: List of Compounds Mentioned

Phenotypic Resistance Patterns and Emergence of Multi-Drug Resistance (MDR)

The emergence of bacterial resistance to sulfonamides, including sulfamerazine (B1682647), is a significant concern in both clinical and environmental settings. Resistance is often not limited to a single compound but extends to multiple drugs, leading to the development of multi-drug resistant (MDR) strains. MDR microbes, colloquially known as "superbugs," possess one or more resistance mechanisms that make them resistant to several classes of antimicrobials. libretexts.org The evolution of these MDR strains is a dramatic clinical and biological event of the last century, driven by factors like bacterial genome flexibility and selective pressure from antibiotic use. nih.gov

In environments with high antibiotic loads, such as coastal waterbodies, bacteria have become a reservoir for multidrug resistance. nih.gov For instance, a study on sulfamethazine-resistant bacteria (SRB) isolated from the Jiulong River in China revealed that a significant percentage of these isolates exhibited multidrug resistance. nih.gov Of the 39 SRB isolates tested, 48.7% were resistant to at least three different antibiotics. nih.gov This indicates that resistance to one sulfonamide is often linked to resistance to other antimicrobial agents. Several species from potentially pathogenic groups, such as Pseudomonas and Acinetobacter, were found to exhibit multidrug resistance. nih.gov

The development of MDR is a complex process. The overuse and misuse of antimicrobials, including subtherapeutic dosing, can accelerate the evolution of drug resistance. libretexts.org Resistance genes are frequently located on mobile genetic elements like plasmids and transposons, which can be easily transferred between different bacteria through horizontal gene transfer. libretexts.orgnih.gov This facilitates the rapid spread of resistance, not just to other sulfonamides, but to entirely different classes of antibiotics, contributing to the emergence of highly successful and globally disseminated MDR clades. nih.gov

Table 1: Multi-Drug Resistance Patterns in Sulfamethazine-Resistant Bacterial Isolates

| Genus | Number of Antibiotics Resisted | Reference |

|---|---|---|

| Pseudomonas spp. | 3-5 | nih.gov |

| Acinetobacter spp. | 4 | nih.gov |

| Stenotrophomonas spp. | 4 and 6 | nih.gov |

This table is based on data from a study on sulfamethazine-resistant bacteria, which is closely related to sulfamerazine.

Environmental Factors Influencing Resistance Development

The widespread use of sulfonamides has led to their detection, along with resistant bacteria and resistance genes, in various environmental compartments, particularly aquatic systems. frontiersin.org These environments can act as reservoirs and hotspots for the proliferation and dissemination of antimicrobial resistance. frontiersin.orgnih.gov

Studies have consistently detected sulfonamide-resistant bacteria and their associated resistance genes (sul1, sul2, and sul3) in diverse aquatic environments. In a study of wastewater and shrimp ponds in North Vietnam, sulfonamide-resistant (SR) bacterial isolates were examined. nih.gov The results showed that sul genes were frequently detected, with the highest prevalence in fish ponds that received wastewater directly from swine farms (92.0%), followed by a city canal (72.0%), and shrimp ponds (43.0%). nih.govresearchgate.net Among the detected genes, sul1 was the most prevalent across all three environments. nih.gov The bacterium Acinetobacter was identified as the most dominant carrier of these resistance genes. nih.govresearchgate.net

Similarly, research in South African aquatic environments, including rivers, estuaries, and sewage treatment plants (STPs), showed the prevalence of sul1 and sul2 genes in both the total and colony-forming bacterial populations. frontiersin.org Another study discovered sulfonamide resistance genes in deep groundwater in India, suggesting that wastewater from domestic and hospital sources is a significant contributor to the contamination of both surface and groundwater with antimicrobial resistance genes. amr-insights.eu The presence of these resistance genes in environments far from their initial points of use highlights their persistence and mobility. frontiersin.org

Table 2: Detection Frequency of sul Genes in Sulfonamide-Resistant Bacteria from Various Aquatic Environments in North Vietnam

| Environment | sul Gene Detection Frequency (%) | sul1 Prevalence (%) | sul2 Prevalence (%) | sul3 Prevalence (%) | Reference |

|---|---|---|---|---|---|

| Fish Ponds (Swine Farm Wastewater) | 92.0 | 57.0 | 51.0 | 14.0 | nih.gov |

| City Canal | 72.0 | 60.0 | 20.0 | 8.0 | nih.gov |

| Shrimp Ponds | 43.0 | 33.0 | 19.0 | 6.0 | nih.gov |

The relationship between the concentration of sulfonamides in the environment and the abundance of corresponding resistance genes is a critical area of research, though findings have been varied. Some studies report a positive correlation, suggesting that the presence of these antibiotics provides selective pressure that promotes the growth of resistant bacteria. nih.govmdpi.com

For example, a study of urban rivers in Changchun, China, found a positive correlation between the abundance of sulfa resistance genes and the concentration of sulfa antibiotics. mdpi.com Specifically, sul1 and sul3 genes were significantly positively correlated with the concentrations of sulfamethazine (B1682506) (a related sulfonamide) and sulfathiazole (B1682510). mdpi.com Another study in the Jiulong River estuary also observed that the abundance of sulfamethazine-resistant bacteria was positively correlated with the concentration of sulfamethazine in the water. nih.gov This suggests that sulfonamide pollution can directly induce the proliferation of bacteria carrying resistance genes. nih.gov

However, other studies have found no significant correlation. frontiersin.orgnih.govresearchgate.net Research in South African aquatic environments did not establish a correlation between antibiotic concentrations and the abundance of resistance genes, suggesting that these genes are widespread regardless of immediate selection pressure. frontiersin.org Similarly, a study in a pristine river system that received wastewater treatment plant effluent found no evidence that low concentrations of sulfamethoxazole stimulated the maintenance or spread of sul1 and sul2 genes. nih.gov This indicates that the discharge of microorganisms already harboring resistance genes from sources like wastewater treatment plants may be a more significant factor in the environmental spread of resistance than the low-level presence of the antibiotics themselves. nih.gov

Strategies for Mitigation of Sulfonamide Resistance

Mitigating the spread of sulfonamide resistance requires a multi-faceted approach targeting both the sources of antibiotics and the dissemination of resistance genes. A primary strategy is the improvement of wastewater treatment processes. rupahealth.com While conventional water treatment methods may not be fully effective, advanced processes can achieve a higher removal efficiency for both sulfonamides and their resistance genes. rupahealth.com However, even with advanced treatment, residual genes can persist, highlighting the need for continuous improvement in treatment technologies. rupahealth.com

Furthermore, developing alternative antimicrobial strategies can help reduce reliance on conventional antibiotics like sulfonamides. mdpi.com These alternatives could include anti-virulence compounds, phage therapy, and the use of antimicrobial peptides, which may exert lower selective pressure for resistance. mdpi.com Public health surveillance and monitoring of antimicrobial resistance in both clinical and environmental settings are essential to understand the scope of the problem and to evaluate the effectiveness of mitigation strategies. amr-insights.eurupahealth.com

Synthetic Methodologies and Derivative Research of Sulfamerazine Sodium

General Synthetic Routes for Sulfonamide Compounds

The synthesis of sulfonamide drugs, a class to which sulfamerazine (B1682647) belongs, is a well-established area of organic chemistry. The most common and high-yielding method involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction typically requires a base to neutralize the hydrochloric acid (HCl) produced as a byproduct. researchgate.net

A classic synthetic pathway to the core sulfanilamide (B372717) structure starts from benzene (B151609). The process involves several key steps:

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822).

Reduction: The nitrobenzene is then reduced to aniline (B41778), often using agents like tin and hydrochloric acid. nih.gov

Acetylation: The amino group of aniline is protected by acetylation to form acetanilide (B955). This step prevents the amino group from reacting in the subsequent chlorosulfonation step. nih.gov

Chlorosulfonation: The acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. nih.gov This is a critical intermediate.

Amination: The sulfonyl chloride intermediate is then reacted with an appropriate amine. To produce the parent sulfanilamide, ammonia is used. nih.gov For sulfamerazine, the amine required is 2-amino-4-methylpyrimidine. nih.gov

Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group, typically through acid-catalyzed hydrolysis, to reveal the free amino group of the final sulfonamide. nih.gov

Modern variations on this theme exist, including methods that start from thiols, which are oxidized and chlorinated in situ before the amidation step. ekb.egrsc.org Other approaches utilize sulfonic acids or their salts, which can be converted to sulfonamides under microwave irradiation or by using reagents like cyanuric chloride. ekb.egorganic-chemistry.org The formation of sulfamerazine sodium itself is a straightforward acid-base reaction where the weakly acidic sulfonamide proton of sulfamerazine is removed by a sodium base, such as sodium hydroxide, to form the more water-soluble sodium salt. toku-e.com

Synthesis of Novel Sulfamerazine Analogs and Derivatives

The foundational structure of sulfamerazine is a target for modification to create novel analogs with improved properties. Research in this area often involves synthesizing derivatives by modifying the core molecule at specific points, such as the N1-substituent (the pyrimidine (B1678525) ring) or the N4-amino group. nih.gov

One synthetic strategy involves reacting sulfamerazine with p-nitrobenzoyl chloride. The resulting product can then be reduced to create an amino-functionalized derivative, which serves as a versatile intermediate. This intermediate can be further reacted with various sulfonyl chlorides to produce a new series of sulfonamide analogs. nih.govtandfonline.com Another approach is the creation of Schiff bases through the condensation of sulfamerazine with aldehydes, such as salicylaldehyde. These Schiff base ligands can then be complexed with metal ions like Co(II) and Cu(II). nih.gov

The primary goals behind modifying the sulfamerazine structure are to enhance its antibacterial potency, broaden its spectrum of activity, overcome bacterial resistance, or reduce toxicity. nih.govwikipedia.org Key design principles include:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve pharmacokinetics or target binding.

Introduction of Functional Groups: Adding specific functional groups to the molecule can alter its properties. For instance, introducing groups that can form additional hydrogen bonds with the target enzyme, dihydropteroate (B1496061) synthetase (DHPS), may increase binding affinity and inhibitory activity. researchgate.net

Hybrid Molecule Approach: Combining the sulfamerazine scaffold with another pharmacologically active molecule to create a single hybrid compound. nih.gov This can lead to dual-acting agents or synergistic effects. For example, hybrid molecules of sulfonamides and triazines have been synthesized and evaluated for anticancer activity. acs.orgresearchgate.net

Structure-Based Design: Utilizing knowledge of the three-dimensional structure of the target enzyme (DHPS) allows for the rational design of inhibitors that fit optimally into the active site. nih.govnih.gov This can involve designing molecules that occupy specific pockets within the enzyme, such as hydrophobic cavities, to increase binding affinity. nih.gov

The structural confirmation of newly synthesized sulfamerazine derivatives is crucial and is accomplished using a combination of spectroscopic techniques. nih.govresearchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For sulfamerazine derivatives, characteristic vibrational bands confirm the presence of N-H (amine and sulfonamide), S=O (sulfone), C=C (aromatic ring), and C-N bonds. nih.govresearchgate.net For example, the asymmetric and symmetric stretching vibrations of the SO2 group typically appear in distinct regions of the spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. Signals corresponding to the aromatic protons, the methyl group on the pyrimidine ring, and the amine protons can be assigned to confirm the structure. researchgate.netrsc.org

¹³C-NMR: ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the aromatic and pyrimidine rings, as well as the methyl carbon, are characteristic and help to verify the final structure. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the synthesized compound, which in turn allows for the confirmation of its elemental formula. nih.gov

The following table provides representative spectroscopic data for a novel sulfamerazine derivative, illustrating how these techniques are applied.

| Spectroscopic Data for a Representative Sulfamerazine Derivative | |

| Compound | 4-amino-N-(4-(N-(4-methyl pyrimidin-2-yl) sulfamoyl) phenyl) benzamide (B126) researchgate.net |

| ¹H-NMR (DMSO-d₆, δ ppm) | 2.30 (s, 3H, –CH₃), 5.60–6.10 (br, 2H, –NH₂), 6.60 (d, 2H, Ar–H), 6.90 (d, 1H, Ar–H) researchgate.net |

| IR (cm⁻¹) | 3449 (–NH), 3394 (–NH₂), 3036 (Ar C-H) researchgate.net |

| HRMS | Confirms the expected molecular formula by providing a highly accurate mass-to-charge ratio. nih.gov |

Structure-Activity Relationship (SAR) Studies of Sulfamerazine and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of sulfamerazine and its analogs correlates with their biological activity. wikipedia.org The goal is to identify the key structural features, known as pharmacophores, that are essential for antimicrobial action and to guide the design of more potent drugs. nih.gov

For sulfonamides in general, the core SAR requirements are well-established:

The para-amino group (–NH₂) is crucial for activity. It must be unsubstituted or have a substituent that can be converted to a free amino group in the body. nih.gov

The amino group must be directly attached to the benzene ring, para to the sulfonamide group.

The benzene ring and the sulfonamide linkage are both essential components.

SAR studies on newer sulfamerazine derivatives explore how modifications affect potency. For example, in a series of quinazoline (B50416) derivatives bearing a sulfamerazine moiety, different substitutions led to varying inhibitory activities against enzymes like sPLA2 and cPLA2. researchgate.net It was found that certain derivatives showed significantly enhanced activity compared to others in the same series, highlighting the sensitivity of the biological response to small structural changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to build mathematical models that correlate structural properties with biological activity. wikipedia.orgnih.gov These models can predict the activity of new, unsynthesized compounds. For a series of sulfa drugs, CoMFA (Comparative Molecular Field Analysis) has been used to create 3D-QSAR models. These models generate contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for drug design. nih.gov

| Compound Series | Key Structural Feature | Impact on Activity | Reference |

| Quinazoline-Sulfamerazine Hybrids | Ethyl chloroacetate (B1199739) derivative (Compound 6) | Highest inhibitory activity against sPLA2 and cPLA2 in the series | researchgate.net |

| Quinazoline-Sulfamerazine Hybrids | Diethyl oxalate (B1200264) derivative (Compound 12) | Lowest inhibitory activity in the series | researchgate.net |

| General Sulfonamides | N-methoxy substitution on sulfonamide nitrogen | Results in an inactive compound as it cannot be ionized | nih.gov |

| General Sulfonamides | N-acetyl substitution on sulfonamide nitrogen | Can be highly potent, as the group is ionizable | nih.gov |

Development of Hybrid Molecules and Synergistic Combinations (e.g., with Trimethoprim)

A key strategy to enhance the efficacy of sulfamerazine and combat bacterial resistance is its combination with other antimicrobial agents, most notably trimethoprim (B1683648). nih.govyoutube.com Sulfonamides like sulfamerazine and trimethoprim are rarely used alone and are often formulated together in combinations such as co-trimoxazole. nih.govslideshare.net

The synergistic effect arises from the sequential blockade of two different enzymes in the bacterial folic acid synthesis pathway. youtube.com

Sulfamerazine acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid. medchemexpress.comdrugbank.com

Trimethoprim inhibits a subsequent enzyme, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid into tetrahydrofolic acid, an essential precursor for DNA and RNA synthesis. youtube.com

By inhibiting two consecutive steps, the combination is significantly more effective than either drug alone, often resulting in a bactericidal (bacteria-killing) effect, whereas the individual components are typically bacteriostatic (inhibit bacterial growth). youtube.com Studies have shown that optimal synergy between sulfamerazine and trimethoprim occurs at specific concentration ratios, generally between 1:10 and 1:40 (trimethoprim to sulfonamide). nih.gov

Beyond simple combinations, research has focused on creating "hybrid molecules" where the sulfamerazine scaffold is covalently linked to another pharmacophore to create a single chemical entity with multiple modes of action. nih.gov Examples include the synthesis of sulfonamide-triazine hybrids and sulfamerazine-quinazoline hybrids, which have been investigated for potential anticancer activity. acs.orgresearchgate.net This approach aims to develop novel therapeutic agents that can address complex diseases and potentially reduce the development of drug resistance. nih.gov

Advanced Analytical and Quantification Methodologies for Sulfamerazine Sodium

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a straightforward and accessible approach for the determination of sulfamerazine (B1682647) sodium. These techniques are based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Colorimetric assays represent a subset of spectrophotometric methods where a chemical reaction produces a colored product, the intensity of which is proportional to the concentration of the analyte. For the quantification of sulfamerazine, this often involves a diazotization-coupling reaction. The primary aromatic amine group of the sulfamerazine molecule is first diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable chromogenic agent to form a stable, colored azo dye.

One established method involves the use of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) as a coupling reagent in the presence of potassium periodate (B1199274) as an oxidizing agent in an alkaline medium. researchgate.net This reaction yields an orange-colored product with a maximum absorption at a specific wavelength, which can then be measured to determine the concentration of sulfamerazine. researchgate.net The reaction mechanism is based on the oxidative coupling of sulfamerazine with the 2,4-DNPH reagent. researchgate.net Such methods have been successfully applied to determine sulfamerazine in pharmaceutical preparations. researchgate.net

Table 1: Summary of a Colorimetric Method for Sulfamerazine Determination

| Parameter | Finding | Reference |

|---|---|---|

| Reagents | 2,4-dinitrophenylhydrazine (2,4-DNPH), Potassium Periodate (KIO4) | researchgate.net |

| Medium | Alkaline | researchgate.net |

| Wavelength of Max. Absorption (λmax) | 489 nm | researchgate.net |

| Linearity Range | 2.5–55 µg/mL | researchgate.net |

| Molar Absorptivity | 9251 L·mol⁻¹·cm⁻¹ | researchgate.net |

| Sandel's Sensitivity | 0.0286 µg/cm² | researchgate.net |

Direct UV-Vis spectrophotometry is a rapid and non-destructive technique for the quantification of sulfamerazine sodium. The method relies on the inherent ability of the sulfamerazine molecule, which contains chromophoric groups, to absorb UV radiation at a characteristic wavelength. The absorbance is directly related to the concentration of the drug, following the Beer-Lambert law.

Studies have demonstrated that sulfamerazine can be assayed from pharmaceutical tablets using UV spectrophotometry. nih.gov The maximum absorbance (λmax) for sulfonamides is typically found in the UV range, with related compounds like sulfamethazine (B1682506) and sulfasalazine (B1682708) showing λmax values around 268 nm and 359 nm, respectively, depending on the solvent and pH. sielc.comphmethods.net For accurate analysis, the selection of an appropriate solvent system is critical to ensure the stability of the compound and to avoid interferences from excipients. phmethods.net The method's simplicity, speed, and cost-effectiveness make it suitable for routine quality control analysis of pharmaceutical formulations. phmethods.net

Table 2: Key Parameters in UV-Vis Spectrophotometric Analysis of Sulfonamides

| Parameter | Description | Example Value (Related Sulfonamide) | Reference |

|---|---|---|---|

| Principle | Measurement of UV light absorption by the analyte. | - | nih.gov |

| Wavelength of Max. Absorption (λmax) | The wavelength at which the compound shows maximum absorbance. | 359 nm (for Sulfasalazine) | phmethods.net |

| Linearity | The concentration range over which the absorbance is directly proportional to the concentration. | 2–20 µg/ml (for Sulfasalazine) | phmethods.net |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | 0.992 (for Sulfasalazine) | phmethods.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | 0.13 µg/ml (for Sulfasalazine) | phmethods.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.41 µg/ml (for Sulfasalazine) | phmethods.net |

Chromatographic Separation and Detection Methods

Chromatographic techniques provide superior separation and specificity compared to spectrophotometric methods, making them indispensable for analyzing complex samples or for detecting low-level residues.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone for the analysis of sulfonamides, including sulfamerazine. researchgate.net This method offers high resolution and sensitivity for separating individual sulfonamides from a mixture. researchgate.net The separation is typically achieved on a C18 reversed-phase column, and the mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) delivered in a gradient elution mode. researchgate.netresearchgate.net

The UV detector is set at a wavelength where the sulfonamides exhibit significant absorbance, often around 265-275 nm. researchgate.nethelixchrom.com HPLC-UV methods have been validated for the determination of multiple sulfonamide residues in various matrices like milk and animal feed. researchgate.netnih.gov These methods are valued for their precision, selectivity, and the ability to quantify multiple analytes simultaneously. researchgate.net

Table 3: Typical HPLC-UV Method Parameters for Sulfonamide Analysis

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-phase, such as C18. | Zorbax Eclipse XDB C18 | nih.gov |

| Mobile Phase | A mixture of aqueous buffer and organic solvent. | Acetonitrile and 0.1% formic acid in water | researchgate.netresearchgate.net |

| Elution Mode | Gradient elution for separating multiple compounds. | Gradient program | researchgate.net |

| Detection Wavelength | UV detection set near the λmax of the analytes. | 265 nm | researchgate.net |

| Limit of Quantification (LOQ) | Varies by analyte and matrix. | 46.9–150.0 µg/kg (in feed) | nih.gov |

| Recovery | The efficiency of the extraction process. | 78.2–105.2% (in feed) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sulfamerazine, a derivatization step is necessary to increase their volatility. A common approach for related sulfonamides like sulfamethazine involves a double derivatization process, such as methylation followed by silylation. psu.edu

Following extraction from the sample matrix (e.g., animal tissues) and a multi-step clean-up procedure using solid-phase extraction, the derivatized analyte is introduced into the GC system. psu.edu The mass spectrometer, operating in selected-ion monitoring (SIM) mode, provides high selectivity and sensitivity for detection and quantification. psu.edu Quantification is often achieved using an isotopically labeled internal standard. psu.edu This method provides excellent specificity due to the unique fragmentation patterns of the derivatized molecules. psu.edu

Table 4: GC-MS Method for Sulfamethazine (a related Sulfonamide) Residue Analysis

| Parameter | Description | Finding/Procedure | Reference |

|---|---|---|---|

| Sample Matrix | Animal tissues (muscle, kidney, liver). | Swine tissues | psu.edu |

| Extraction | Use of organic solvents. | Chloroform-acetone | psu.edu |

| Clean-up | Solid-phase extraction to remove interferences. | Silica gel and SCX ion exchange | psu.edu |

| Derivatization | Chemical modification to increase volatility. | N1-methylation and N4-trimethylsilylation | psu.edu |

| Detection | GC-MS in Selected-Ion Monitoring (SIM) mode. | Monitors characteristic ions (e.g., m/z 299) | psu.edu |

| Recovery | Efficiency of the entire analytical procedure. | 86 to 114% | psu.edu |

| Relative Standard Deviation (RSD) | A measure of precision. | 2.8 to 9.0% | psu.edu |

Ultra Performance Liquid Chromatography (UPLC) utilizes smaller particle-sized columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes an exceptionally powerful tool for both targeted and non-targeted analysis. mdpi.com The QTOF-MS provides high-resolution, accurate mass measurements, which allows for the confident identification of compounds based on their elemental composition and the structural elucidation of unknown metabolites or degradation products. researchgate.net

This technique has been successfully applied to the simultaneous determination of a wide range of sulfonamides in complex matrices like food products. nih.gov The method involves sample extraction, followed by analysis using UPLC for separation and MS/MS for detection and confirmation. nih.gov The high sensitivity and accuracy of UPLC-QTOF-MS make it suitable for trace-level residue analysis and for applications in forensic toxicology and environmental monitoring. mdpi.comresearchgate.net

Table 5: UPLC-MS/MS Method for Simultaneous Determination of 24 Sulfonamides

| Parameter | Description | Value/Condition | Reference |

|---|---|---|---|

| Instrumentation | UPLC coupled with a tandem mass spectrometer. | UPLC-MS/MS | nih.gov |

| Column | Sub-2 µm particle size for high efficiency. | Agilent ZORBAX XDB-C18 (1.8 µm) | nih.gov |

| Mobile Phase | Aqueous and organic phases for gradient elution. | 0.1% formic acid solution and acetonitrile | nih.gov |

| Limit of Detection (LOD) | The lowest detectable concentration. | 0.01–0.14 µg kg⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | The lowest quantifiable concentration. | 0.02–0.45 µg kg⁻¹ | nih.gov |

| Recovery | Extraction efficiency at different spike levels. | 67.6%–103.8% | nih.gov |

| Relative Standard Deviation (RSD) | Precision of the method. | 0.80–9.23% | nih.gov |

Immunoanalytical Techniques (e.g., Enzyme-Linked Immunosorbent Assay, Biosensor Immunoassay)

Immunoanalytical techniques leverage the high specificity of antigen-antibody binding for the detection and quantification of target analytes like sulfamerazine. These methods are prized for their sensitivity, high throughput, and applicability to complex sample matrices.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay. The most common format for small molecules like sulfamerazine is the competitive ELISA. In a direct competitive ELISA, sulfamerazine in a sample competes with a known amount of enzyme-labeled sulfamerazine for binding to a limited number of specific antibody sites, which are typically coated onto the wells of a microtiter plate. scilit.comhud.ac.uknih.gov After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product; the intensity of the color is inversely proportional to the concentration of sulfamerazine in the sample. nih.gov Various ELISA kits are commercially available for the quantitative analysis of sulfamerazine in diverse matrices such as muscle, honey, milk, and eggs. elabscience.com Research has demonstrated the development of both polyclonal and monoclonal antibody-based ELISAs for screening sulfamethazine, a closely related sulfonamide, in animal feeds and pork tissues, achieving detection limits in the low parts-per-billion (ppb) or ng/g range. scilit.comhud.ac.uk

Biosensor Immunoassays represent a more advanced application of immunoassay principles, integrating the biological recognition element (an antibody) with a physical transducer to generate a real-time signal. Optical biosensors, for instance, can monitor the binding of sulfamerazine to antibodies immobilized on a sensor surface. researchgate.net These platforms offer advantages in speed and have the potential for more reliable results compared to conventional ELISAs. A study comparing a biosensor immunoassay to a traditional EIA for screening sulfonamide residues in pig bile found that the biosensor method had significantly lower false-positive prediction rates and no false-negative predictions. researchgate.net Newer developments include fluorescence-based immunoassays, such as those using quantum dot nanobeads as signal probes in a lateral flow immunoassay (LFIA) format for detecting sulfamethazine in chicken and milk, demonstrating high sensitivity. nih.gov